molecular formula C13H13N3O2S B6434222 1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one CAS No. 2548983-66-8

1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Cat. No. B6434222
CAS RN: 2548983-66-8
M. Wt: 275.33 g/mol
InChI Key: ZGFCRHHGCKMVQW-UHFFFAOYSA-N
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Description

1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, or BSDOP, is a unique chemical compound with a wide variety of potential applications in scientific research. BSDOP has been found to have a range of biochemical and physiological effects, and its synthesis method is relatively simple. In

Scientific Research Applications

Potential Neurotropic Drugs

This compound is being studied for its potential as a neurotropic drug . The pyrrolidine core, which is the basic fragment of nootropics of the racetam group, is promising for the rational design of biologically active compounds of nootropic action . Its combination with other heterocyclic fragments, in particular, the 1,2,4-triazole ring, allows for these “hybrid” molecules to expect a permanent change in the magnitude of the pharmacological effects .

Virtual Library of Compounds

The compound is used in the creation of a virtual library of compounds, 3D-pharmacophore screening, and molecular docking . This is a promising way to optimize a targeted search for substances with a given pharmacological activity .

Molecular Docking Studies

Molecular docking studies have identified a promising group of derivatives of 1-benzyl-4 (4-R-5-sulfanylidene-4,5 dihydro-1H-1,2,4-triazol-3-yl) pyrrolidin-2-one, which have affinity for nootropic biotargets and are promising for further synthetic and pharmacological studies .

Interaction with Biotargets

The activity of promising molecules with respect to the studied receptors can be realized by creating complexes between them . The stability of these complexes is ensured mainly due to the energetically favorable geometric arrangement of ligands in the active center of these acceptors, the formation of hydrogen bonds between them, and intermolecular electrostatic and donor-acceptor interactions .

Structural Modification

Structural modification of the pyrrolidine ring by combining with 1,2,4-triazole scaffold containing substituents of various electronic nature has been proposed . This allows for the creation of new molecules with nootropic action .

Synthetic and Pharmacological Studies

The compound and its derivatives are promising for further synthetic and pharmacological studies . These studies can help in the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

1-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-11-6-10(12-14-15-13(19)18-12)8-16(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFCRHHGCKMVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

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